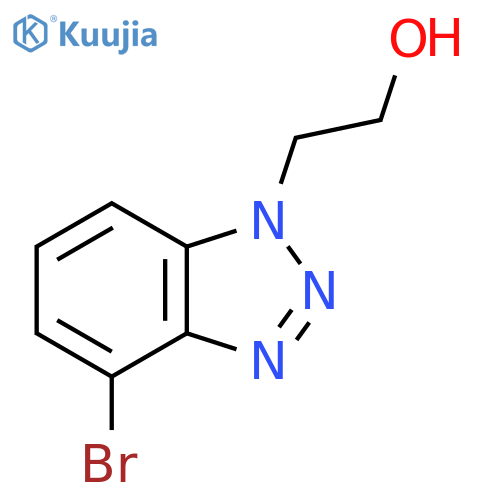Cas no 2287302-31-0 (2-(4-bromo-1H-1,2,3-benzotriazol-1-yl)ethan-1-ol)

2-(4-bromo-1H-1,2,3-benzotriazol-1-yl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-(4-bromo-1H-1,2,3-benzotriazol-1-yl)ethan-1-ol
- EN300-6750412
- 2287302-31-0
-
- インチ: 1S/C8H8BrN3O/c9-6-2-1-3-7-8(6)10-11-12(7)4-5-13/h1-3,13H,4-5H2
- InChIKey: YJYLKHODVLSQRO-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC2=C1N=NN2CCO
計算された属性
- せいみつぶんしりょう: 240.98507g/mol
- どういたいしつりょう: 240.98507g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 181
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 50.9Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
2-(4-bromo-1H-1,2,3-benzotriazol-1-yl)ethan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6750412-0.5g |
2-(4-bromo-1H-1,2,3-benzotriazol-1-yl)ethan-1-ol |
2287302-31-0 | 0.5g |
$809.0 | 2023-05-30 | ||
| Enamine | EN300-6750412-10.0g |
2-(4-bromo-1H-1,2,3-benzotriazol-1-yl)ethan-1-ol |
2287302-31-0 | 10g |
$3622.0 | 2023-05-30 | ||
| Enamine | EN300-6750412-2.5g |
2-(4-bromo-1H-1,2,3-benzotriazol-1-yl)ethan-1-ol |
2287302-31-0 | 2.5g |
$1650.0 | 2023-05-30 | ||
| Enamine | EN300-6750412-0.1g |
2-(4-bromo-1H-1,2,3-benzotriazol-1-yl)ethan-1-ol |
2287302-31-0 | 0.1g |
$741.0 | 2023-05-30 | ||
| Enamine | EN300-6750412-5.0g |
2-(4-bromo-1H-1,2,3-benzotriazol-1-yl)ethan-1-ol |
2287302-31-0 | 5g |
$2443.0 | 2023-05-30 | ||
| Enamine | EN300-6750412-0.25g |
2-(4-bromo-1H-1,2,3-benzotriazol-1-yl)ethan-1-ol |
2287302-31-0 | 0.25g |
$774.0 | 2023-05-30 | ||
| Enamine | EN300-6750412-1.0g |
2-(4-bromo-1H-1,2,3-benzotriazol-1-yl)ethan-1-ol |
2287302-31-0 | 1g |
$842.0 | 2023-05-30 | ||
| Enamine | EN300-6750412-0.05g |
2-(4-bromo-1H-1,2,3-benzotriazol-1-yl)ethan-1-ol |
2287302-31-0 | 0.05g |
$707.0 | 2023-05-30 |
2-(4-bromo-1H-1,2,3-benzotriazol-1-yl)ethan-1-ol 関連文献
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
2-(4-bromo-1H-1,2,3-benzotriazol-1-yl)ethan-1-olに関する追加情報
Introduction to 2-(4-bromo-1H-1,2,3-benzotriazol-1-yl)ethan-1-ol (CAS No. 2287302-31-0)
2-(4-bromo-1H-1,2,3-benzotriazol-1-yl)ethan-1-ol, identified by its Chemical Abstracts Service (CAS) number 2287302-31-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the benzotriazole class of heterocyclic molecules, which are widely recognized for their diverse biological activities and utility in medicinal chemistry. The presence of a 4-bromo substituent on the benzotriazole ring and an ethanol side chain at the C1 position introduces unique structural and functional properties, making it a valuable intermediate in the synthesis of bioactive molecules.
The benzotriazole core is a prominent scaffold in drug discovery, owing to its ability to interact with biological targets such as enzymes and receptors. The 4-bromo group enhances the electrophilicity of the benzotriazole ring, facilitating further functionalization through cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, which are often required for achieving high binding affinity and selectivity in drug candidates.
The ethanol moiety in 2-(4-bromo-1H-1,2,3-benzotriazol-1-yl)ethan-1-ol serves as a versatile handle for further derivatization. It can be oxidized to an aldehyde or ketone, reduced to an alkane, or engaged in esterification reactions to introduce polar functional groups. Such modifications are essential for optimizing pharmacokinetic properties, solubility, and metabolic stability of drug-like compounds.
In recent years, there has been a surge in research focused on developing novel benzotriazole derivatives as potential therapeutic agents. Several studies have highlighted the antimicrobial, anti-inflammatory, and anticancer properties of benzotriazole-based molecules. For instance, modifications of the benzotriazole scaffold have led to the discovery of compounds with inhibitory activity against kinases and other enzymes implicated in cancer progression. The 4-bromo substituent plays a critical role in these interactions by modulating electronic properties and enhancing binding affinity.
The synthesis of 2-(4-bromo-1H-1,2,3-benzotriazol-1-yl)ethan-1-ol involves multi-step organic transformations that require precise control over reaction conditions. The bromination step on the benzotriazole ring is particularly crucial, as it determines the regioselectivity of subsequent coupling reactions. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling under mild conditions, have been employed to achieve high yields and purity.
One notable application of this compound is in the development of small-molecule inhibitors for protein-protein interactions (PPIs). PPIs are involved in numerous cellular processes and are often targeted by therapeutic drugs due to their critical roles in disease pathogenesis. The unique structural features of 2-(4-bromo-1H-1,2,3-benzotriazol-1-yl)ethan-1-ol, including the benzotriazole core and the ethanol side chain, make it an attractive building block for designing PPI modulators. Recent computational studies have demonstrated that substituents at specific positions on the benzotriazole ring can significantly influence binding affinity to target proteins.
Another emerging area of interest is the use of benzotriazole derivatives as photodynamic therapy (PDT) agents. PDT involves the use of photosensitizers that generate reactive oxygen species upon exposure to light, leading to selective cell death. The extended conjugation system present in benzotriazole derivatives enhances their ability to absorb light at wavelengths suitable for clinical PDT applications. Additionally, the presence of electron-withdrawing groups like bromine can modulate excited-state properties, improving photosensitizer efficacy.
The ethanol side chain in 2-(4-bromo-1H-1,2,3-benzotriazol-1-yl)ethan-1-ol also offers opportunities for enhancing pharmacokinetic profiles. By incorporating hydrophilic groups into this moiety, researchers can improve solubility and reduce clearance rates in vivo. This approach has been successfully applied in other drug development programs where solubility issues were addressed through structural modifications.
In conclusion,2-(4-bromo-1H- 1, 2, 3- benzotriazol- 1- yl)ethan- 1- ol (CAS No. 2287302- 31- 0) represents a promising intermediate for medicinal chemistry applications. Its unique structural features, including the 4- bromo substituent and ethanol side chain, provide a versatile platform for designing bioactive molecules with potential therapeutic value. Ongoing research continues to explore new synthetic strategies and applications for this compound, underscoring its importance in drug discovery efforts.
2287302-31-0 (2-(4-bromo-1H-1,2,3-benzotriazol-1-yl)ethan-1-ol) 関連製品
- 1864062-71-4(2-[(4-bromo-1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione)
- 67943-20-8(1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione,tetrahydro-6-hydroxy-,(6R,7aS)-(9CI))
- 1798842-75-7(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid methyl ester)
- 2228413-72-5(3-chloro-4-1-(1-hydroxyethyl)cyclopropylphenol)
- 2770545-16-7(1-{2-Oxaspiro[4.6]undecan-3-yl}methanamine)
- 2137556-14-8(1-(5-methyl-1,3-thiazol-2-yl)methyl-1H-pyrazol-4-amine)
- 2229020-21-5(2-methyl-2-(4-methylpyridin-3-yl)propanal)
- 380609-27-8(1,1,1-Trifluoro-3-[(2-methoxyethyl)amino]propan-2-ol)
- 1270848-90-2(N-(1-amino-2-methylpropan-2-yl)-4-nitrobenzene-1-sulfonamide)
- 1803825-11-7(Ethyl 2-fluoro-3-methyl-5-nitrophenylacetate)




